2-Fluoro-3-isobutoxy-5-(trifluoromethoxy)phenylboronic acid
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Overview
Description
2-Fluoro-3-isobutoxy-5-(trifluoromethoxy)phenylboronic acid is a boronic acid derivative with the molecular formula C11H13BF4O4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-isobutoxy-5-(trifluoromethoxy)phenylboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. The process involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Suzuki-Miyaura coupling reaction remains a cornerstone in the synthesis of boronic acid derivatives, including this compound .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-isobutoxy-5-(trifluoromethoxy)phenylboronic acid undergoes various types of reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include phenols, quinones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Fluoro-3-isobutoxy-5-(trifluoromethoxy)phenylboronic acid has several scientific research applications:
Mechanism of Action
The mechanism by which 2-Fluoro-3-isobutoxy-5-(trifluoromethoxy)phenylboronic acid exerts its effects involves its ability to participate in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and other biologically active molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
- 2-Fluoro-3-isobutoxy-5-(trifluoromethoxy)phenylboronic acid
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer distinct reactivity and properties. The presence of both fluorine and trifluoromethoxy groups enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
[2-fluoro-3-(2-methylpropoxy)-5-(trifluoromethoxy)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BF4O4/c1-6(2)5-19-9-4-7(20-11(14,15)16)3-8(10(9)13)12(17)18/h3-4,6,17-18H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SULWZHRCZPFYDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)OCC(C)C)OC(F)(F)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BF4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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